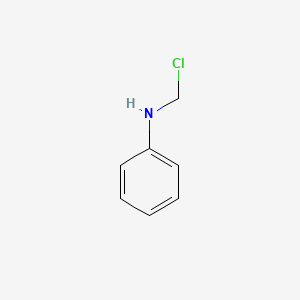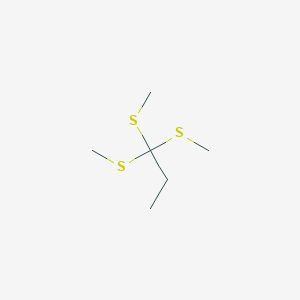
1,1,1-Tris(methylsulfanyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tris(methylsulfanyl)propane is an organic compound with the molecular formula C6H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a central propane backbone
Vorbereitungsmethoden
The synthesis of 1,1,1-Tris(methylsulfanyl)propane typically involves the reaction of propane-1,1,1-triol with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1,1,1-Tris(methylsulfanyl)propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the corresponding sulfides. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methylsulfanyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while further oxidation can produce sulfones.
Wissenschaftliche Forschungsanwendungen
1,1,1-Tris(methylsulfanyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound’s ability to undergo oxidation and reduction reactions makes it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and stability.
Wirkmechanismus
The mechanism by which 1,1,1-Tris(methylsulfanyl)propane exerts its effects involves its ability to participate in redox reactions. The methylsulfanyl groups can be oxidized to sulfoxides and sulfones, which can then interact with various molecular targets. These interactions can modulate the activity of enzymes and other proteins involved in redox signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Tris(methylsulfanyl)propane can be compared to other similar compounds, such as:
1,1,1-Tris(hydroxymethyl)propane: This compound has hydroxyl groups instead of methylsulfanyl groups. It is commonly used as a precursor in the synthesis of polyols and resins.
1,1,1-Tris(ethylsulfanyl)propane: Similar to this compound, but with ethylsulfanyl groups. It exhibits different reactivity and physical properties due to the longer alkyl chains.
Eigenschaften
CAS-Nummer |
83994-43-8 |
|---|---|
Molekularformel |
C6H14S3 |
Molekulargewicht |
182.4 g/mol |
IUPAC-Name |
1,1,1-tris(methylsulfanyl)propane |
InChI |
InChI=1S/C6H14S3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 |
InChI-Schlüssel |
GKSOUUBDROVGHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(SC)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


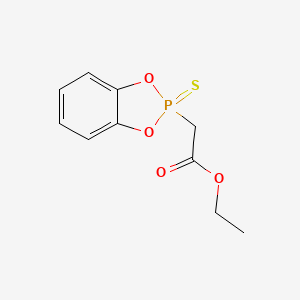
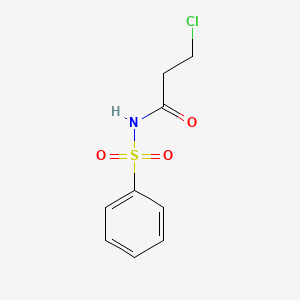
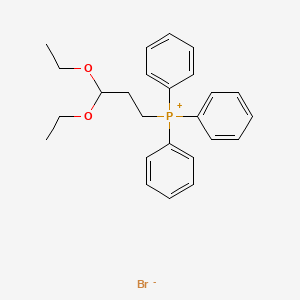
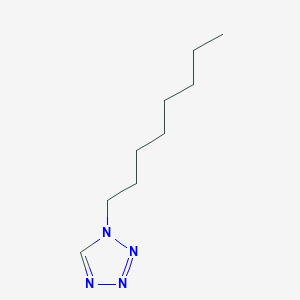
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
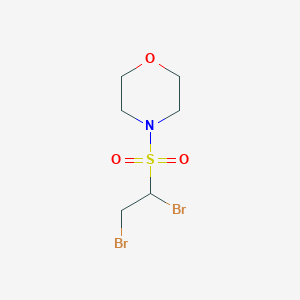
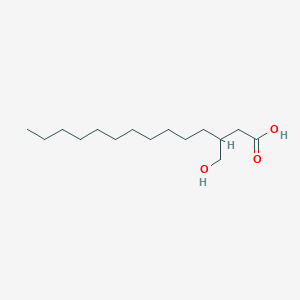
![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
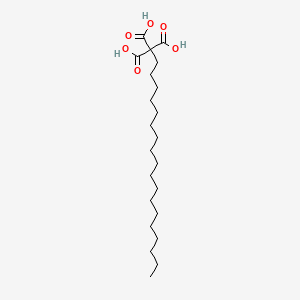
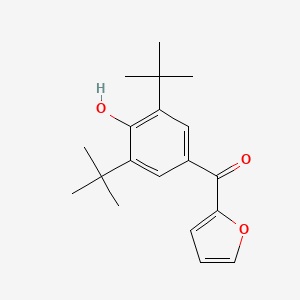
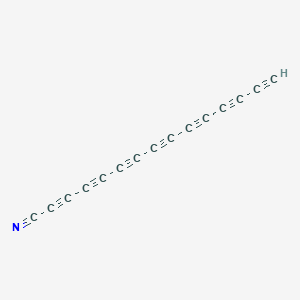
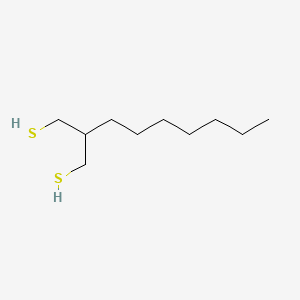
![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
